

iodocyclopropane chemical and physical properties

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Compound of Interest		
Compound Name:	Iodocyclopropane	
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An In-depth Technical Guide to Iodocyclopropane

Introduction

lodocyclopropane (C₃H₅I), also known as cyclopropyl iodide, is an organoiodine compound belonging to the haloalkane family.[1] It is a valuable synthetic intermediate in organic chemistry, primarily utilized for creating a variety of substituted cyclopropanes through organometallic and cross-coupling reactions.[2] The compound's utility is derived from the unique combination of a highly strained three-membered carbocyclic ring and the presence of iodine, which functions as an excellent leaving group.[2][3] This guide provides a comprehensive overview of the core chemical and physical properties of **iodocyclopropane**, its synthesis, reactivity, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Identifiers

lodocyclopropane is typically a colorless to pale yellow liquid at standard conditions.[1][3] Its structure is characterized by a strained cyclopropane ring, which significantly influences its chemical behavior.[3][4]

Physical Properties

The physical characteristics of **iodocyclopropane** have been reported across various sources. The following table summarizes these key quantitative data points.



Property	Value	Source(s)
Molecular Formula	C₃H₅I	[1][2]
Molecular Weight	167.98 g/mol	[1][2][5]
Appearance	Colorless to light yellow liquid	[1][3]
Density	1.85 g/cm³ (at 20 °C)	[3]
Boiling Point	92-94 °C	[6]
103-105 °C	[3]	
Melting Point	132-134 °C	[6]
LogP	1.5838	[7][8]

Chemical and Spectroscopic Identifiers

Identifier	Value -	Source(s)
IUPAC Name	lodocyclopropane	[1][5]
CAS Number	19451-11-7	[1][2]
EC Number	818-892-2	[1][5]
PubChem CID	640653	[1][5]
SMILES	C1CC1I	[1][5]
InChI Key	VLODBNNWEWTQJX- UHFFFAOYSA-N	[1][2]

Chemical Properties and Reactivity

The reactivity of **iodocyclopropane** is dominated by two key structural features: the inherent strain of the cyclopropane ring (approx. 27.5 kcal/mol) and the weakened carbon-iodine bond (bond dissociation energy \approx 52 kcal/mol).[3] The C-I bond is weaker than corresponding C-Br or C-Cl bonds, making **iodocyclopropane** more reactive in processes like oxidative addition for cross-coupling reactions.[2]



Synthetic Applications

lodocyclopropane is a versatile intermediate for synthesizing a wide range of alkyl, aryl, and acyl-substituted cyclopropanes.[1][2] Its primary applications are in transition metal-catalyzed cross-coupling reactions.

- Palladium-Catalyzed Reactions: It participates efficiently in palladium-catalyzed cross-coupling reactions to form substituted cyclopropanes.[2] For example, it reacts with benzoxazole in the presence of a palladium catalyst to produce 2-cyclopropylbenzoxazole, demonstrating its utility in the direct cyclopropylation of heterocycles.[1][2]
- Organometallic Intermediates: Iodocyclopropane serves as a precursor for various
 cyclopropyl organometallic reagents. Treatment with butyllithium (BuLi) generates
 cyclopropyllithium through a metal-halogen exchange.[9] This can be further transmetalated
 with reagents like zinc chloride to form cyclopropylzinc chlorides, which are then used in
 Negishi-type couplings.[9] It can also be used to form cyclopropyl cuprates.[2]

The reactivity of the cyclopropane ring provides conformational rigidity to the resulting compounds, a desirable trait in medicinal chemistry and materials science.[2]

Experimental Protocols: Synthesis Methodologies

Several methods exist for the synthesis of **iodocyclopropane** and its derivatives. Below are detailed descriptions of key experimental approaches cited in the literature.

Asymmetric Synthesis of Iodocyclopropyl Alcohols

This one-pot procedure involves the enantioselective addition of organozinc reagents to enals, followed by a diastereoselective iodocyclopropanation to create enantiomerically enriched iodocyclopropyl alcohols.[2]

Methodology:

Enantioselective Alkyl Addition: A chiral amino alcohol catalyst, such as (–)-MIB (4 mol%), is
used to promote the addition of diethylzinc (Et₂Zn) to α,β-unsaturated aldehydes (enals).
 This step forms enantioenriched allylic alkoxides.[2]



- Carbenoid Generation: Et₂Zn reacts with iodoform (CHI₃) to generate the dizinc carbenoid species, (IZn)₂CHI.[2]
- Diastereoselective Cyclopropanation: The generated carbenoid is transferred to the allylic alkoxide intermediate from step 1. This yields iodocyclopropyl alcohols with high diastereomeric ratios (>20:1 dr) and excellent enantiomeric excess (89–99% ee).[2]

Synthesis via Zinc Carbenoid Cyclopropanation

lodocyclopropane derivatives can be synthesized from alkenyl iodides using a zinc carbenoid. [2]

Methodology:

- Reactant Preparation: An alkenyl iodide, such as 2-iodo-2-penten-1-ol, is prepared as the starting material.[2]
- Cyclopropanation: The reaction is conducted in 1,2-dichloroethane at room temperature. The zinc carbenoid (ClCH₂)₂Zn transfers a chloromethyl group to the alkene. This process forms the cyclopropane ring while retaining the iodine substituent, yielding the corresponding **iodocyclopropane** derivative in high yield (e.g., 87%).[2]

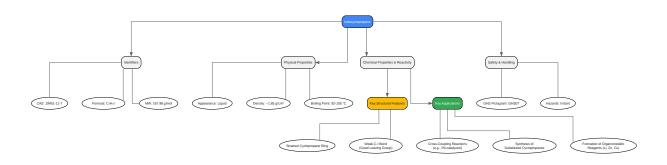
Simmons-Smith Reaction

Though not a direct synthesis of **iodocyclopropane** itself, the Simmons-Smith reaction is a fundamental method for creating cyclopropane rings and is conceptually related. It utilizes an organozinc reagent, iodomethyl zinc iodide (prepared from diiodomethane and a zinc-copper couple), which reacts with an alkene in a concerted, stereospecific manner to yield a cyclopropane.[10]

Mandatory Visualization

The following diagram illustrates the logical relationships between **iodocyclopropane**'s core identifiers, its distinct properties, and its primary applications in chemical synthesis.





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